molecular formula C8H7O3- B1234573 (R)-Mandelate

(R)-Mandelate

Cat. No. B1234573
M. Wt: 151.14 g/mol
InChI Key: IWYDHOAUDWTVEP-SSDOTTSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-mandelate is a mandelate that is the conjugate base of (R)-mandelic acid. It is a conjugate base of a (R)-mandelic acid.

Scientific Research Applications

Enzymatic Resolution in Non-Aqueous Media

(R)-Mandelate plays a significant role in enzymatic resolutions, particularly in the pharmaceutical industry. For instance, its resolution from racemic mixtures has been achieved through lipase-catalyzed hydrolysis in non-aqueous media. This process, utilizing enzymes like Novozym 435 and lipozyme RM IM, is crucial for producing optically pure (R)-Mandelate, an essential intermediate in pharmaceuticals (Yadav & Sivakumar, 2004).

Biocatalytic Enantioconvergent Separation

In biocatalytic enantioconvergent separation, (R)-Mandelate has been produced from racemic mandelic acid. This method involves lipase-catalyzed enantioselective esterification and in situ racemization using enzymes from sources like Pseudomonas putida, showcasing its potential in creating high-purity chiral mandelate compounds (Choi et al., 2007).

Chirality Recognition in Liquid Crystals

(R)-Mandelate has been studied for its ability to induce chiral recognition in liquid crystals. This application is demonstrated by the alteration of helical pitch in cholesteric liquid crystals containing steroidal crown ethers, detectable as a color change. Such applications are significant in areas like chiral sensing and display technologies (Shinkai et al., 1991).

Molecular Recognition and Inhibition Studies

In the field of biochemistry, (R)-Mandelate has been instrumental in understanding enzyme mechanisms. For example, studies on mandelate racemase from Pseudomonas putida have used (R)-Mandelate to explore enzyme-substrate interactions and transition state stabilization, providing valuable insights into enzyme catalysis (Landro et al., 1994).

Advanced Nanoparticle Formulations

(R)-Mandelate has been explored in the context of advanced nanoparticle formulations. These applications focus on creating novel drug delivery systems, demonstrating the compound's versatility beyond traditional pharmaceutical uses (Zhang et al., 2017).

properties

Product Name

(R)-Mandelate

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

(2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m1/s1

InChI Key

IWYDHOAUDWTVEP-SSDOTTSWSA-M

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)
Quantity
0.133 mol
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20.3 g
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0 (± 1) mol
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18.7 g
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Synthesis routes and methods II

Procedure details

To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
Quantity
0.165 mol
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reactant
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0.16 mol
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0 (± 1) mol
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23 g
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Synthesis routes and methods III

Procedure details

(±)-3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (25 g) was dissolved in hot water (200 ml) and methanol (50 ml). To this solution was added, with vigorous stirring, a solution of L-(+)-mandelic acid (14.35 g) in hot water (200 ml). The mixture was stirred for five minutes, cooled and seeded to give crystals. These were collected and recrystallised three times from hot water to afford a mandelate salt of 3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (5.04 g). To part of this compound (4.54 g) in chloroform (75 ml) was added 15% sodium carbonate solution (75 ml) and the two phase mixture was vigorously stirred at room temperature for one hour. The two layers were separated, the aqueous layer washed with chloroform (3×25 ml) and the organic layer and chloroform washings were combined, dried and evaporated under reduced pressure to give a residue (2.81 g). This residue was dissolved in hot acetonitrile (25 ml), filtered, evaporated to low volume and cooled to afford (-)-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (2.05 g), [α]D25 =-17.77° [concentration 1.1% in ethanol:water:concentrated HCl (17:2:1)]: nuclear magnetic resonance spectrum consistent with racemic material; identical by chromatography.
Quantity
25 g
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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14.35 g
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reactant
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50 mL
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solvent
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Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In 66 ml of acetone were dissolved 17.7 g of dl-1-benzyl-3-hydroxypyrrolidine and 15.2 g of D-(-)-mandelic acid with heating and the solution was allowed to stand overnight at 4° C. to deposit crystals. Then, 8.5 g of the crystals thus deposited were collected and recrystallized from 26 ml of acetone to provide 5.1 g of D-(-) -mandelate of (S)-(-)-1-benzyl-3-hydroxypyrrolidine. The specific rotation [α]D20 was -45.5° C. (c=1, methanol). When the recrystallization was further repeated, the specific rotation was not changed. The melting point was 101°-102° C.
Quantity
15.2 g
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0 (± 1) mol
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66 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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